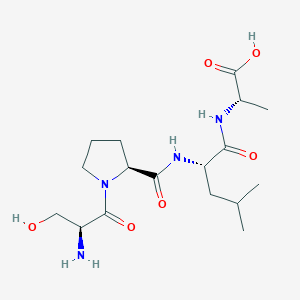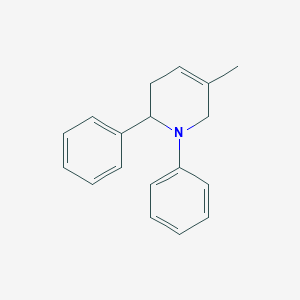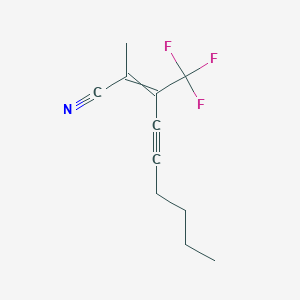![molecular formula C12H27N3 B12578906 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine CAS No. 299206-02-3](/img/structure/B12578906.png)
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine typically involves the reaction of 4-methylpentan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially modulating the activity of neurotransmitters or other signaling molecules. This interaction can lead to changes in cellular function and has implications for its use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: Shares the piperazine ring but lacks the additional ethyl and pentan-2-amine groups.
N-Ethylpiperazine: Similar structure but with an ethyl group instead of the methyl group.
Pentan-2-amine: Lacks the piperazine ring but shares the pentan-2-amine backbone.
Uniqueness
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine is unique due to the combination of the piperazine ring and the pentan-2-amine backbone. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
299206-02-3 |
|---|---|
Molecular Formula |
C12H27N3 |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-methyl-N-(2-piperazin-1-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C12H27N3/c1-11(2)10-12(3)14-6-9-15-7-4-13-5-8-15/h11-14H,4-10H2,1-3H3 |
InChI Key |
XSPQVVHVPCZFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


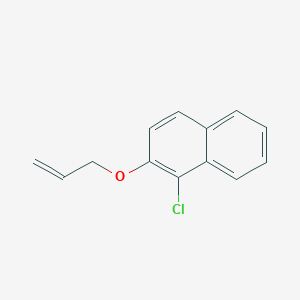
![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
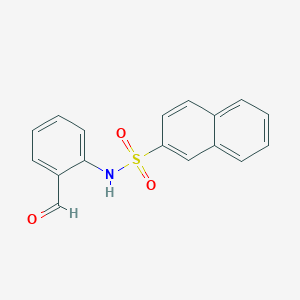
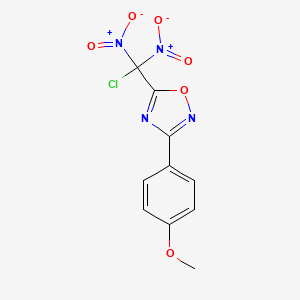
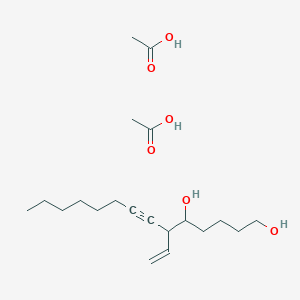


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

